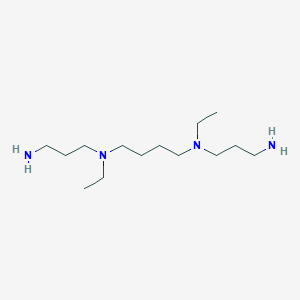

1,4-Butanediamine, N,N'-bis(3-aminopropyl)-N,N'-diethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- is a chemical compound known for its versatile applications in various fields. It is a polyamine, which means it contains multiple amine groups. This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- typically involves the reaction of 1,4-butanediamine with 3-aminopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of 1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form simpler amine compounds.

Substitution: The amine groups can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different amine oxides, while reduction can produce simpler amines.

Aplicaciones Científicas De Investigación

1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its use in drug development and delivery systems.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mecanismo De Acción

The mechanism of action of 1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- involves its interaction with various molecular targets. The compound can act as a free radical scavenger, protecting cells from oxidative damage. It also plays a role in cellular proliferation and differentiation by interacting with specific enzymes and receptors.

Comparación Con Compuestos Similares

Similar Compounds

Spermine: Another polyamine with similar properties but different molecular structure.

Spermidine: A related compound with fewer amine groups.

Putrescine: A simpler polyamine with fewer carbon atoms.

Uniqueness

1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- is unique due to its specific arrangement of amine groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various research and industrial applications.

Actividad Biológica

1,4-Butanediamine, N,N'-bis(3-aminopropyl)-N,N'-diethyl- (commonly referred to as bis(3-aminopropyl) butanediamine) is a polyamine compound that has garnered attention for its biological activities and potential applications in various fields, including medicine and agriculture. This article reviews the current understanding of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

- Molecular Formula : C10H26N4

- Molecular Weight : 202.346 g/mol

- CAS Number : 71-44-3

The biological activity of bis(3-aminopropyl) butanediamine is primarily attributed to its role as a polyamine. Polyamines are organic compounds that play vital roles in cellular functions, including cell growth, differentiation, and apoptosis. The compound is believed to interact with nucleic acids and proteins, influencing cellular signaling pathways.

Biological Activities

- Cell Proliferation and Growth : Studies have shown that bis(3-aminopropyl) butanediamine can stimulate cell proliferation in various cell lines. It enhances the growth of certain cancer cells by modulating polyamine metabolism and promoting DNA synthesis .

- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and reducing inflammation .

- Biostimulant Effects : In agricultural applications, bis(3-aminopropyl) butanediamine has been identified as a biostimulant that enhances seed germination and plant growth. Its mechanism involves improving nutrient uptake and enhancing stress tolerance in plants .

1. Cancer Cell Line Studies

A study conducted on human prostate cancer cell lines demonstrated that treatment with bis(3-aminopropyl) butanediamine resulted in increased cell proliferation compared to untreated controls. The compound's effect was linked to enhanced polyamine synthesis pathways, suggesting its potential as a therapeutic agent in cancer treatment .

2. Agricultural Applications

Research has indicated that bis(3-aminopropyl) butanediamine can significantly improve the germination rates of various seeds under stress conditions (e.g., drought). The application of this compound led to a marked increase in biomass and root development in treated plants compared to controls .

Data Table: Summary of Biological Activities

Propiedades

Número CAS |

113812-23-0 |

|---|---|

Fórmula molecular |

C14H34N4 |

Peso molecular |

258.45 g/mol |

Nombre IUPAC |

N,N'-bis(3-aminopropyl)-N,N'-diethylbutane-1,4-diamine |

InChI |

InChI=1S/C14H34N4/c1-3-17(13-7-9-15)11-5-6-12-18(4-2)14-8-10-16/h3-16H2,1-2H3 |

Clave InChI |

HCUFAPSHGYTZPM-UHFFFAOYSA-N |

SMILES canónico |

CCN(CCCCN(CC)CCCN)CCCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.